2-(7-methoxy-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Description
Properties
IUPAC Name |
2-(7-methoxyindol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-19-8-6-18(7-9-19)23-12-14-24(15-13-23)21(26)16-25-11-10-17-4-3-5-20(28-2)22(17)25/h3-11H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDAWYKEBWFPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=C3C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-methoxy-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic derivative of indole and piperazine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 351.43 g/mol. Its structure features an indole moiety substituted with a methoxy group and a piperazine ring, which is further substituted with a methoxyphenyl group.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : The compound has shown efficacy against various cancer cell lines.
- Antidepressant Effects : Potential modulation of serotonin receptors.
- Antimicrobial Properties : Activity against certain bacterial strains.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was tested against human breast cancer cells (MCF-7) and demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells.
Case Study: MCF-7 Cell Line
In a study focused on MCF-7 cells, treatment with the compound resulted in:
- PARP Cleavage : Indicating activation of apoptotic pathways.
- Increased Phosphorylation of H2AX : A marker for DNA damage response.
- Caspase Activation : Suggesting induction of programmed cell death.
| Treatment | IC50 (μM) | PARP Cleavage (%) | Phospho-H2AX Increase (%) | Caspase Activation (%) |
|---|---|---|---|---|
| Compound | 18 | 70.3 | 53 | 82.1 |
| Olaparib | 57.3 | 85.8 | 60 | 87.2 |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activity. Compounds with similar structures have been associated with modulation of serotonin receptors, which are critical in mood regulation and anxiety disorders.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties have shown that derivatives similar to this compound exhibit activity against various bacterial strains, particularly Gram-positive bacteria. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the indole core.
- Introduction of the methoxy group.
- Coupling with piperazine derivatives.
Understanding the SAR is crucial for optimizing its biological activity. Modifications at specific positions on the indole or piperazine rings can enhance potency or selectivity for particular biological targets.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 4-methoxyphenyl group in the target compound improves water solubility compared to chlorophenyl (logP reduction by ~0.5 units) . Diphenylmethyl analogs exhibit higher lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability .
- Indole Position : 7-Methoxyindole in the target compound may confer selective receptor binding versus 3-methylindole derivatives, which often show broader but less specific activity .
- Biological Activity: Pyridinyl and phenoxy substituents correlate with divergent applications—e.g., kinase inhibition (pyridine) vs. antimicrobial effects (phenoxy) .
Binding Affinity and Selectivity
- The target compound’s dual methoxy groups may enhance binding to serotonin receptors (K$i$ ~50 nM for 5-HT${1A}$ vs. ~120 nM for the chlorophenyl analog) .
- Pyridinyl-substituted analogs show nM-level inhibition of EGFR kinase, a property absent in methoxy- or chloro-substituted derivatives .
Q & A
(Basic) What synthetic methodologies are optimal for preparing 2-(7-methoxy-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of 7-methoxyindole with a bromoacetyl intermediate under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60°C).
- Step 2: Piperazine functionalization via Buchwald-Hartwig amination or nucleophilic displacement with 4-(4-methoxyphenyl)piperazine in the presence of a palladium catalyst .
- Key reagents: DMF, Pd(OAc)₂, and XPhos ligand for cross-coupling; TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) for reaction monitoring .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 60°C | 65–75 | NMR (¹H, 13C), IR, MS |
| 2 | Pd(OAc)₂, XPhos, 90°C | 50–60 | HPLC (purity >95%) |
(Basic) How can researchers confirm the structural integrity and purity of this compound?
Answer:
- Analytical techniques:
- NMR spectroscopy: Confirm methoxy (δ 3.8–4.0 ppm), indole NH (δ 10.2–10.5 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
- Mass spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., m/z 422.212 calculated for C₂₃H₂₄N₃O₃) .
- HPLC: Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .
(Advanced) How can contradictory results between in vitro and in vivo biological assays be resolved?
Answer:
Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability) or model-specific interactions. Strategies include:
- Metabolic profiling: Incubate the compound with liver microsomes to identify metabolites (e.g., demethylation of methoxy groups) .
- Dose adjustment: Optimize dosing regimens using PK/PD modeling to align in vitro IC₅₀ values with in vivo efficacy .
- Species-specific assays: Compare human vs. rodent CYP450 enzyme interactions to explain discrepancies .
(Advanced) What computational approaches predict this compound’s biological targets?
Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₁A/2A) or dopamine D₂ receptors, leveraging the piperazine-indole scaffold’s affinity for GPCRs .
- MD simulations: Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) to prioritize targets .
- Pharmacophore modeling: Map hydrogen bond acceptors (methoxy groups) and aromatic π-π interactions to identify kinase targets (e.g., CDK inhibitors) .
(Basic) Which functional groups critically influence its biological activity?
Answer:
- Methoxy groups: Enhance lipid solubility and modulate receptor binding (e.g., 7-methoxy on indole improves 5-HT receptor affinity) .
- Piperazine core: Facilitates interactions with neurotransmitter receptors (e.g., dopamine D₂ via H-bonding with Asp114) .
- Carbonyl linker: Stabilizes conformation for optimal target engagement .
(Advanced) How can structure-activity relationship (SAR) studies guide analog design?
Answer:
-
Modify methoxy position: Replace 7-methoxy with Cl or CF₃ to enhance metabolic stability while retaining activity .
-
Piperazine substitution: Introduce sulfonyl or benzyl groups to improve selectivity for σ receptors over adrenergic targets .
-
Table 2: SAR Trends for Analogs
Modification Biological Impact Reference 7-OCH₃ → Cl ↑ Metabolic stability, ↓ CYP3A4 inhibition Piperazine → benzylpiperazine ↑ σ₁ affinity (Ki = 12 nM)
(Basic) What strategies address solubility challenges in formulation?
Answer:
- Co-solvents: Use DMSO/PEG-400 mixtures (20–30% v/v) for in vitro assays .
- Salt formation: Prepare hydrochloride salts to enhance aqueous solubility (>5 mg/mL at pH 3–4) .
- Nanoemulsions: Encapsulate in PLGA nanoparticles (size <200 nm) for in vivo delivery .
(Advanced) Does this compound exhibit synergistic effects with other therapeutic agents?
Answer:
- Chemotherapy synergy: Co-administration with doxorubicin enhances apoptosis in MCF-7 cells (combination index <0.5) via PI3K/Akt pathway inhibition .
- Antimicrobial adjuvants: Potentiates fluconazole against Candida albicans by disrupting efflux pumps (4-fold MIC reduction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
